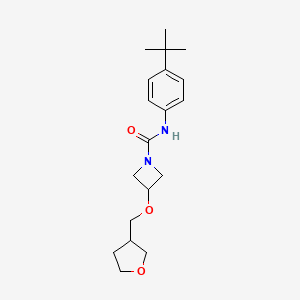

![molecular formula C16H13N7O2 B2419910 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(1H-benzo[d]imidazol-2-yl)acetamide CAS No. 1428373-20-9](/img/structure/B2419910.png)

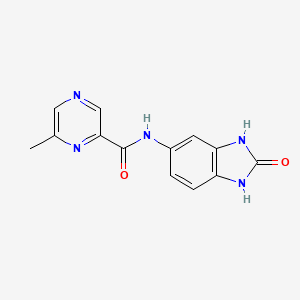

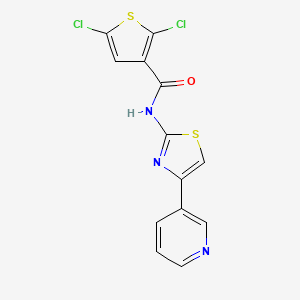

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(1H-benzo[d]imidazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes is a key reaction associated with this compound . This reaction provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound could not be found in the available literature .Aplicaciones Científicas De Investigación

- A study published in Organic Chemistry Frontiers describes a Rh(III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method allows for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields. The reaction mechanism involves rollover intermediates.

- Researchers have synthesized a novel amide-functionalized 2,6-bis(pyrazol-1-yl)pyridine-4-carboxamide ligand (bppCONH2) and its iron(II) complex salts. These complexes exhibit exceptionally high-temperature spin crossover behavior, making them interesting candidates for molecular switches and sensors .

- Compound 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde (also known as “Compound 1”) has been used in high-strength, high-drug-load tablets. These tablets have potential applications in medicine, and methods for treating patients with these tablets have been explored .

C–H Bond Functionalization

Spin Crossover Behavior

Tablets for Medical Applications

Mecanismo De Acción

Target of Action

Related compounds have been shown to interact with various enzymes and receptors, suggesting a potential for diverse biological activity .

Mode of Action

It is known that similar compounds can undergo rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Biochemical Pathways

The compound’s interaction with its targets can potentially affect various biochemical pathways. For instance, the Rhodium (III)-catalyzed C–H functionalization can lead to the synthesis of different products, which can further interact with other molecules and pathways within the cell .

Pharmacokinetics

The lipophilicity of similar compounds has been modulated to improve their pharmacokinetic properties .

Result of Action

The ability of similar compounds to undergo rhodium (iii)-catalyzed c–h functionalization suggests that they may have the potential to modulate cellular processes through the synthesis of different products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Rhodium (III)-catalyzed C–H functionalization of similar compounds is known to be solvent-controlled , suggesting that the compound’s activity could be influenced by the solvent environment.

Safety and Hazards

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O2/c24-14(20-16-18-11-4-1-2-5-12(11)19-16)10-25-15-7-6-13(21-22-15)23-9-3-8-17-23/h1-9H,10H2,(H2,18,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAWQRBBCCTUEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)COC3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(1H-benzo[d]imidazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2419827.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2419833.png)

![3-(4-methoxyphenyl)-9-(4-methylbenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2419835.png)

![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2419840.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2419844.png)